![molecular formula C33H40N6O3 B3011650 2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid CAS No. 2108830-08-4](/img/structure/B3011650.png)

2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

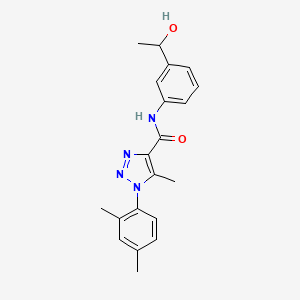

TH1834 ist ein spezifischer Inhibitor der Tip60-Histonacetyltransferase. Diese Verbindung hat ein erhebliches Potenzial gezeigt, Apoptose zu induzieren und die DNA-Schädigung in Brustkrebszellen zu verstärken. Sie ist bekannt für ihre Selektivität, da sie die Aktivität der verwandten Histonacetyltransferase MOF nicht beeinflusst .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TH1834 umfasst eine Reihe von chemischen Reaktionen, die darauf ausgelegt sind, ein Molekül zu erzeugen, das in die spezifische Bindungstasche des Tip60-Enzyms passt. Der Syntheseweg beinhaltet typischerweise die Bildung eines Tetrazolrings und die Anlagerung verschiedener funktioneller Gruppen, um die gewünschte Molekülstruktur zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von TH1834 würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TH1834 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere

Häufige Reagenzien und Bedingungen

Die gängigen Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu einem Keton oder Aldehyd führen, während die Reduktion zu einem Alkohol führen kann .

Wissenschaftliche Forschungsanwendungen

TH1834 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug eingesetzt, um die Funktion von Histonacetyltransferasen und ihre Rolle bei der Genregulation zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Mechanismen der Apoptose und der DNA-Schadensantwort zu verstehen.

Medizin: Wird auf sein Potenzial als therapeutisches Mittel zur Behandlung von Brustkrebs und anderen Krebsarten untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt

Wirkmechanismus

TH1834 entfaltet seine Wirkung durch die spezifische Hemmung der Tip60-Histonacetyltransferase. Diese Hemmung führt zu einer Abnahme der Histonacetylierung, was wiederum die Genexpression beeinflusst und die Apoptose fördert. Die molekularen Ziele von TH1834 umfassen die aktive Bindungstasche des Tip60-Enzyms, wo es mit spezifischen Seitenketten interagiert, um die Aktivität des Enzyms zu blockieren .

Wirkmechanismus

TH1834 exerts its effects by specifically inhibiting the Tip60 histone acetyltransferase. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and promotes apoptosis. The molecular targets of TH1834 include the active binding pocket of the Tip60 enzyme, where it interacts with specific side chains to block the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die TH1834 ähneln, sind:

- IMD-Ferulsäure

- Karacolin

- 5-Hydroxytryptophol

- Mangiferin

- Dauricin .

Einzigartigkeit

TH1834 ist einzigartig in seiner hohen Selektivität für die Tip60-Histonacetyltransferase, was es von anderen Inhibitoren abhebt, die möglicherweise mehrere Ziele betreffen. Diese Selektivität macht TH1834 zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen .

Eigenschaften

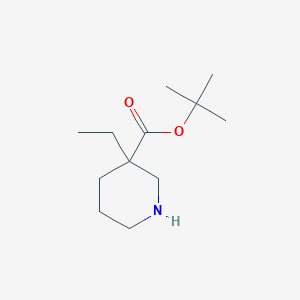

IUPAC Name |

2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N6O3/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37/h1-3,8-17H,4-7,18-26H2,(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERATECPNBWJFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)

![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)

![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)